4-Chlorophthalazine-6-carbonitrile
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Overview
Description
4-Chlorophthalazine-6-carbonitrile is a heterocyclic compound that belongs to the phthalazine family. It is characterized by the presence of a chlorine atom at the 4th position and a nitrile group at the 6th position on the phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chlorophthalazine with cyanogen bromide under controlled conditions .
Industrial Production Methods: Industrial production of 4-Chlorophthalazine-6-carbonitrile often employs large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophthalazine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of 4-aminophthalazine-6-carbonitrile.
Reduction: Conversion to 4-chlorophthalazine-6-amine.
Oxidation: Production of 4-chlorophthalazine-6-carboxylic acid.
Scientific Research Applications
4-Chlorophthalazine-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting cancer cells.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Chlorophthalazine-6-carbonitrile involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
4-Chlorophthalazine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
6-Cyanophthalazine:
4-Bromophthalazine-6-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 4-Chlorophthalazine-6-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C9H4ClN3 |
---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
4-chlorophthalazine-6-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-9-8-3-6(4-11)1-2-7(8)5-12-13-9/h1-3,5H |
InChI Key |
MFPUKWNRUOFCGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1C#N)Cl |
Origin of Product |
United States |
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